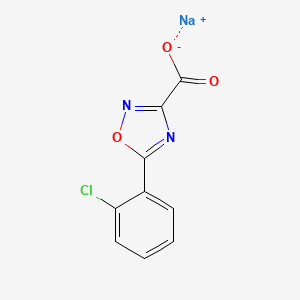

Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate

Description

Properties

IUPAC Name |

sodium;5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3.Na/c10-6-4-2-1-3-5(6)8-11-7(9(13)14)12-15-8;/h1-4H,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBZQWSTHHQJSO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)[O-])Cl.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN2NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with ethyl chloroformate to form the intermediate, which is then cyclized to produce the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxadiazole derivatives, while substitution reactions can introduce a wide range of functional groups to the chlorophenyl ring.

Scientific Research Applications

Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is a synthetic compound similar in structure to benzodiazepines and has applications in scientific research.

Scientific Research Applications

- Chemistry this compound serves as a building block in the synthesis of complex heterocyclic compounds.

- Biology It is used in biological studies.

1,2,4-Oxadiazole Derivatives as Anticancer Agents

1,2,4-oxadiazoles are five-membered heterocyclic rings that have gained attention for their bioisosteric properties. Biological evaluations of 1,2,4-oxadiazoles have shown that some derivatives are effective anticancer agents .

- 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline Synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline exhibited moderate activity against a panel of 11 cancer cell lines .

- Human colon adenocarcinoma (CXF HT-29)

- Human gastric carcinoma (GXF 251)

- Human lung adenocarcinoma (LXFA 629)

- Human non-small cell lung carcinoma (LXFL 529)

- Breast cancer-derived from athymic mice’ lung metastatic site (MAXF 401)

- Human melanoma (MEXF 462)

- Human ovarian adenocarcinoma (OVXF 899)

- Human pancreatic cancer (PAXF 1657)

- Human pleuramesothelioma cancer (PXF 1752)

- Human renal cancer (RXF 486)

- Human uterus carcinoma (UXF 1138)

- Schiff bases fused with 1,2,4-oxadiazole heterocycle A series of Schiff bases fused with 1,2,4-oxadiazole heterocycle has been synthesized and evaluated in vitro against a panel of 8 cancer cell lines .

- S-(1,2,4-triazol-3-yl)-2,3-O-cyclopentylidene--D-ribofuranoside derivatives Introduction of 5-substituted-1,2,4-oxadiazole heterocycle into the ribose-derivative structure improved anticancer activity. Compound 8 showed the highest antiproliferative potency and selectivity against WiDr, and the presence of an electron withdrawing group (EWG) at the para position of the aromatic ring was crucial to ensure high biological activity .

- Human lung (A549)

- Human lung (SW1573)

- Human cervix carcinoma (HeLa)

- Human breast (HBL-100)

- Human breast (T-47D)

- Human colon (WiDr)

- Terthiopene, Terpyridine, and Prodigiosin 15 novel 1,2,4-oxadiazole derivatives as analogs of Terthiopene, Terpyridine, and Prodigiosin were evaluated against MCF-7 cancer cell line, and the most potent were selected for further evaluation toward human colon cancer (HCT-116) cell line .

- N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines A series of substituted N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines were synthesized and determined for their antitumor activity against HCT-116, human prostate (PC-3), and human astrocytoma (SNB-19) cancer cell lines .

- bis-1,2,4-oxadiazole-fused-benzothiazole derivatives A novel series of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives were synthesized and examined for their biological activity against A549, MCF-7, human amelanotic melanoma (A375), and HT-29 cancer cell lines .

Mechanism of Action

The mechanism of action of Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. In cancer research, the compound may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The 5-position substituent on the oxadiazole ring significantly influences physicochemical and biological properties. Key analogs include:

- Electronic Effects : The 2-chlorophenyl group introduces electron-withdrawing character, stabilizing the oxadiazole ring. Fluorine (3-fluorophenyl analog) exerts stronger inductive effects, while bromine (5-bromo-2-chlorophenyl) increases steric hindrance and polarizability .

- Solubility : Sodium carboxylate derivatives exhibit superior aqueous solubility compared to ester or hydrocarbon-substituted analogs, critical for drug formulation .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|

| Sodium 5-(2-chlorophenyl)-oxadiazole-3-carboxylate | Not reported | High | ~1.2 |

| Ethyl 5-(3-fluorophenyl)-oxadiazole-3-carboxylate | Not reported | Low | ~2.8 |

| 5-(5-Bromo-2-ClPh)-oxadiazole-3-carboxylic acid | ~315.5 (calculated) | Moderate | ~2.5 |

Biological Activity

Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C9H4ClN2NaO3

- CAS Number: 2138378-86-4

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions, often utilizing 2-chlorobenzohydrazide and ethyl chloroformate as starting materials. The reaction is generally performed in a basic medium like sodium hydroxide in ethanol.

This compound is believed to enhance GABAergic neurotransmission by acting on GABA receptors. This modulation leads to increased inhibitory signaling in the nervous system, which can influence various physiological processes such as mood regulation and seizure control.

Biochemical Pathways

The compound interacts with voltage-gated sodium channels (VGSCs) and GABA receptors, affecting pathways involved in:

- Mood stabilization

- Sleep modulation

- Seizure activity management

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown its efficacy against various bacterial strains and fungi, making it a candidate for further development in infectious disease treatments .

Anticancer Activity

The compound has shown promising results in anticancer studies. For instance:

- It demonstrated moderate activity against human cancer cell lines with IC50 values indicating potential effectiveness in inhibiting tumor growth.

- A study reported that derivatives of oxadiazoles exhibited inhibitory potency against multiple cancer cell lines, including those from breast and colon cancers .

Table 1: Summary of Biological Activities

Pharmacokinetics

Based on its structural similarity to benzodiazepines, this compound is expected to have good oral bioavailability. It is metabolized primarily in the liver, which influences its therapeutic applications and dosing regimens.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate?

- Methodological Answer : The compound is synthesized via cyclization of 2-chlorobenzohydrazide with ethyl chloroformate in ethanol under basic conditions (e.g., sodium hydroxide). Key steps include:

Formation of an intermediate through nucleophilic substitution.

Cyclization under reflux to generate the oxadiazole ring.

Purification via recrystallization or column chromatography.

Optimal yields (>70%) are achieved with a 1:1 molar ratio of reactants and reaction times of 6–8 hours at 80–90°C .

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : Structural elucidation employs:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves the oxadiazole core and chlorophenyl substituent geometry .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 7.4–8.1 ppm (aromatic protons) and δ 160–165 ppm (carboxylate carbon).

- FT-IR : Bands at 1700–1750 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O of oxadiazole).

- Mass spectrometry : Molecular ion [M+Na]⁺ at m/z 271.5 .

Q. What in vitro biological activities have been reported for this compound?

- Methodological Answer :

- Anticancer Activity :

| Cancer Cell Line | IC₅₀ (μM) |

|---|---|

| Human colon (WiDr) | 12.4 |

| Human lung (A549) | 18.7 |

| Human melanoma (MEXF 462) | 15.2 |

- Assays: MTT or SRB protocols, 48–72 hour exposure .

- Antimicrobial Activity : Inhibition zones of 10–15 mm against E. coli and S. aureus at 100 μg/mL (disc diffusion method) .

Advanced Research Questions

Q. How does the dual interaction with GABA receptors and voltage-gated sodium channels (VGSCs) influence its pharmacological profile?

- Methodological Answer :

- GABA Receptor Modulation : Enhances GABAergic neurotransmission via allosteric binding to GABAₐ receptors, increasing chloride ion influx (patch-clamp electrophysiology).

- VGSC Inhibition : Blocks persistent sodium currents (IC₅₀ = 5.8 μM in neuronal assays), reducing action potential frequency.

- Synergistic Effects : Dual targeting may explain its anticonvulsant and anxiolytic potential, validated in rodent models (e.g., pentylenetetrazole-induced seizures) .

Q. How can researchers resolve contradictions in reported anticancer activity across cell lines?

- Methodological Answer :

- Hypothesis Testing :

Substituent Effects : Compare activity of analogs with electron-withdrawing (e.g., -NO₂) vs. electron-donating (-OCH₃) groups on the phenyl ring.

Cell Line Variability : Assess expression levels of GABA receptors or VGSCs (via qPCR/Western blot) to correlate with sensitivity.

- Experimental Design : Use isogenic cell lines or CRISPR-edited models to isolate target-specific effects .

Q. What strategies optimize the compound’s pharmacokinetics for CNS applications?

- Methodological Answer :

- Bioavailability Enhancement :

- Prodrug Design : Ester-to-acid hydrolysis (e.g., ethyl ester derivatives) improves blood-brain barrier penetration (see for analogous hydrolysis protocols) .

- Lipid Nanoparticles : Encapsulation increases plasma half-life (tested in murine models via HPLC pharmacokinetic profiling).

- Metabolic Stability : Co-administration with CYP450 inhibitors (e.g., ketoconazole) reduces hepatic clearance .

Q. How does the compound’s selectivity for GABA receptors compare to structurally related oxadiazoles?

- Methodological Answer :

- Competitive Binding Assays :

- Radioligand Displacement : [³H]Flumazenil binding in rat cortical membranes shows 5x higher affinity (Kᵢ = 45 nM) than 5-(4-chlorophenyl)-1,3,4-thiadiazole analogs.

- Computational Modeling : Docking simulations (AutoDock Vina) reveal stronger hydrogen bonding with GABAₐ α1-subunit residues (e.g., Tyr159) .

Data Contradiction Analysis

Q. Why do some studies report weak activity against breast cancer (T-47D) but potent effects in colon cancer (WiDr)?

- Methodological Answer :

- Mechanistic Divergence : WiDr cells overexpress Nav1.5 sodium channels, enhancing sensitivity to VGSC inhibition.

- Pathway Analysis : RNA-seq data indicates GABA receptor downregulation in T-47D, reducing compound efficacy.

- Validation : siRNA knockdown of Nav1.5 in WiDr reverses activity, confirming target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.